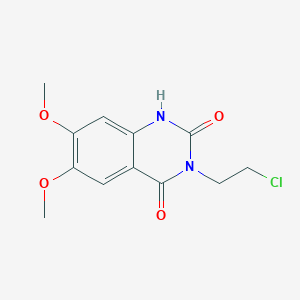

3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

CAS No.: 110231-26-0

Cat. No.: VC7748183

Molecular Formula: C12H13ClN2O4

Molecular Weight: 284.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110231-26-0 |

|---|---|

| Molecular Formula | C12H13ClN2O4 |

| Molecular Weight | 284.7 |

| IUPAC Name | 3-(2-chloroethyl)-6,7-dimethoxy-1H-quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C12H13ClN2O4/c1-18-9-5-7-8(6-10(9)19-2)14-12(17)15(4-3-13)11(7)16/h5-6H,3-4H2,1-2H3,(H,14,17) |

| Standard InChI Key | WTZNVCLWQHGBDC-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCCl)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a quinazoline backbone—a fusion of a benzene ring and a pyrimidine ring—with functional groups that modulate its reactivity and bioactivity. The 2,4-dione configuration introduces two carbonyl groups, while the 6,7-dimethoxy substituents enhance electron density in the aromatic system. The 3-(2-chloroethyl) side chain introduces a reactive alkylating moiety, which may influence interactions with biological targets .

Stereoelectronic Features

The chloroethyl group at position 3 contributes to the molecule’s electrophilicity, enabling potential nucleophilic substitution reactions. The methoxy groups at positions 6 and 7 act as electron-donating substituents, stabilizing the aromatic system through resonance effects. These features are critical for understanding the compound’s stability and reactivity in synthetic and biological contexts .

Synthesis and Optimization

Reaction Optimization

Key parameters influencing yield and selectivity include:

-

Catalyst Loading: DMAP (10 mol%) optimizes nucleophilic catalysis during cyclization .

-

Temperature: Microwave-assisted heating reduces reaction times from hours to minutes compared to conventional heating .

-

Solvent: Polar aprotic solvents like acetonitrile enhance solubility of intermediates .

Table 1: Representative Synthesis Conditions for Quinazoline-Diones

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (DMAP) | 10 mol% | Increases to 90% |

| Temperature | 150°C (MW) | Reduces time |

| Solvent | Acetonitrile | Enhances purity |

| Reaction Time | 30 min | Maximizes output |

[Data synthesized from refs 2 and 3]

Future Directions

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of the chloroethyl and methoxy groups to optimize potency and reduce toxicity.

-

In Vivo Studies: Evaluation of pharmacokinetics and efficacy in animal models of diabetes or hypertension.

-

Crystallography: X-ray diffraction analysis to resolve the compound’s three-dimensional conformation .

Industrial Applications

Given its synthetic accessibility and modular structure, this compound could serve as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume